molecular formula C19H16ClNO2 B11314475 N-(2-chlorobenzyl)-7-methyl-1-benzoxepine-4-carboxamide

N-(2-chlorobenzyl)-7-methyl-1-benzoxepine-4-carboxamide

Katalognummer: B11314475
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: DWDFYYGITZGNNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide: is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a benzoxepine ring system, which is a seven-membered ring containing an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the carboxamide group, potentially converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted benzoxepine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, including its use as a lead compound for drug development.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide
  • 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol
  • Ketamine hydrochloride

Uniqueness: N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and the benzoxepine ring system. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C19H16ClNO2

Molekulargewicht

325.8 g/mol

IUPAC-Name

N-[(2-chlorophenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16ClNO2/c1-13-6-7-18-16(10-13)11-14(8-9-23-18)19(22)21-12-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,21,22)

InChI-Schlüssel

DWDFYYGITZGNNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.